2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The industrial synthesis may also involve the use of continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
- 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
The presence of the fluorobenzyl group in 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-18-8-4-14(5-9-18)11-22-19(24)10-17-13-27-20(23-17)26-12-15-2-6-16(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJATCPVIRKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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